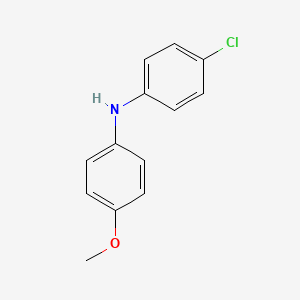

4-chloro-N-(4-methoxyphenyl)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-N-(4-methoxyphenyl)aniline is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic Synthesis and Purification

Q. Q1: What are optimized methodologies for synthesizing 4-chloro-N-(4-methoxyphenyl)aniline derivatives?

The compound can be synthesized via Schiff base formation using aldehydes and aniline derivatives. For example, reacting ferrocenecarboxaldehyde with p-chloroaniline in chloroform at room temperature in the presence of molecular sieves (4 Å) yields 62% of 4-chloro-N-(ferrocenylidene)aniline after chromatographic purification . Molecular sieves are critical for absorbing water, shifting equilibrium toward imine formation. Reductive amination using NaBH₄/I₂ in methanol under neutral conditions is another method, applicable for introducing pyrazole or other heterocyclic substituents .

Q. Q2: How can chromatographic purification be optimized for this compound?

Column chromatography with silica gel is commonly used. Collecting the "brick-red fraction" (indicative of ferrocene-containing derivatives) ensures purity . Solvent systems (e.g., hexane/ethyl acetate gradients) should be tailored to the compound’s polarity. Monitoring via TLC and UV-Vis spectroscopy (for aromatic/ferrocene moieties) aids in fraction identification.

Q. Structural Characterization

Q. Q3: What crystallographic techniques are suitable for determining the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. The compound crystallizes in monoclinic systems (space group P2₁/c) with unit cell parameters a = 12.4227 Å, b = 7.3638 Å, c = 30.4583 Å, and β = 96.08° . Displacement ellipsoids at 50% probability and H-atom positioning via riding models ensure accurate refinement .

Q. Q4: How do substituents influence molecular conformation?

The E-configuration of the imine bond (C=N) is stabilized by steric and electronic effects. For example, methoxy groups at the 3,4-positions on the benzylidene ring induce planarity, enhancing conjugation, while chloro substituents on the aniline ring slightly distort the dihedral angle (e.g., Cl–C–C–N torsion ≈ 176.5°) .

Q. Advanced Analytical Challenges

Q. Q5: How can contradictory crystallographic data from different derivatives be resolved?

Discrepancies in bond lengths/angles (e.g., C–N vs. C–Cl) may arise from varying intermolecular interactions (e.g., hydrogen bonding, π-stacking). Use high-resolution data (≤ 0.80 Å) and compare with structurally related compounds (e.g., 4-chloro-N-(3,4,5-trimethoxybenzylidene)aniline) to identify trends . Software like ORTEP-3 aids in visualizing thermal ellipsoids and validating geometric parameters .

Q. Q6: What spectroscopic methods best characterize electronic properties?

- UV-Vis : π→π* transitions in the aromatic/ferrocene moieties (~350–450 nm).

- NMR : Methoxy protons resonate at δ ≈ 3.8 ppm (singlet), while imine protons (CH=N) appear at δ ≈ 8.3 ppm .

- Cyclic Voltammetry : For ferrocene derivatives, reversible Fc/Fc⁺ redox couples at ~0.5 V vs. Ag/AgCl indicate electronic communication between substituents .

Q. Methodological Optimization

Q. Q7: How can Box-Behnken experimental design improve photocatalytic degradation studies of aniline derivatives?

Box-Behnken designs optimize variables like catalyst load (MnFe₂O₄/Zn₂SiO₄), pH, and irradiation time. For example, a 3-factor design with 15 runs identified pH 7.5 and 90 min irradiation as optimal for ~95% aniline degradation under simulated solar light . Response surface models (RSM) quantify interaction effects, reducing experimental redundancy.

Q. Q8: What strategies mitigate competing side reactions during functionalization?

- Protecting Groups : Methoxy groups are prone to demethylation under strong acids; use acetyl protection.

- Reductive Amination : NaBH₄/I₂ selectively reduces imines without attacking nitro or chloro groups .

- Microwave Assistance : Reduces reaction time (e.g., 1 h vs. 24 h for conventional methods), minimizing decomposition .

Q. Safety and Handling

Q. Q9: What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (aniline derivatives are toxic).

- Waste Disposal : Neutralize with 10% NaOH before disposal to deactivate aromatic amines .

Q. Substituent Effects on Reactivity

Q. Q10: How do electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., chloro) groups influence reactivity?

Methoxy groups increase electron density on the aniline ring, enhancing nucleophilic substitution (e.g., SNAr) at the para-position. Chloro groups decrease electron density, favoring electrophilic attacks at meta-positions. DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects .

Q. Q11: Can steric effects from bulky substituents alter catalytic activity in cross-coupling reactions?

Yes. Ferrocenyl substituents introduce steric hindrance, reducing Pd-catalyzed coupling efficiency. Use bulky ligands (e.g., XPhos) or microwave conditions to enhance yields .

属性

CAS 编号 |

41018-73-9 |

|---|---|

分子式 |

C13H12ClNO |

分子量 |

233.69 g/mol |

IUPAC 名称 |

N-(4-chlorophenyl)-4-methoxyaniline |

InChI |

InChI=1S/C13H12ClNO/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3 |

InChI 键 |

ZVRIJYYXBYPVTJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl |

规范 SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。